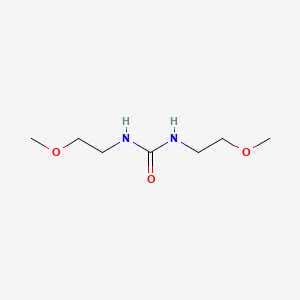

Urea, N,N'-bis(2-methoxyethyl)-

Description

Contextualization within Substituted Urea (B33335) Chemistry Research

Substituted ureas represent a cornerstone in various chemical disciplines, including medicinal chemistry, materials science, and agrochemistry. nih.gov The core urea moiety is a unique structural motif; its ability to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen) allows for the formation of stable, predictable, and strong intermolecular hydrogen bonds. This characteristic is fundamental to their application as building blocks for supramolecular assemblies, organocatalysts, and, notably, in the design of bioactive molecules that can effectively bind to biological targets like enzymes and receptors. researchgate.net

The synthesis of substituted ureas is well-established, with several primary methods available. These include the reaction of amines with isocyanates, the use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI), and the direct condensation of amines with urea at elevated temperatures. researchgate.netresearchgate.netnih.gov Urea, N,N'-bis(2-methoxyethyl)- fits into the category of symmetrically N,N'-disubstituted ureas. The presence of the flexible 2-methoxyethyl side chains introduces distinct properties compared to simple alkyl or aryl ureas. These ether linkages can influence the compound's solubility, conformational flexibility, and potential to coordinate with metal ions.

Historical Perspectives on the Development and Study of the Chemical Compound

The journey of urea chemistry began with Friedrich Wöhler's landmark synthesis of urea in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.gov Following this discovery, research into urea derivatives expanded, leading to the development of a vast library of substituted ureas throughout the 19th and 20th centuries.

Specific historical records detailing the first synthesis of Urea, N,N'-bis(2-methoxyethyl)- (CAS No. 6849-92-9) are not prominent in publicly accessible scientific literature. However, its development can be contextualized within the broader advancements in industrial and polymer chemistry. The synthesis of analogous compounds, such as N,N'-bis(2-hydroxyethyl)urea, has been documented, typically involving the condensation of urea with the corresponding amine, in this case, 2-aminoethanol, at high temperatures (135-140 °C). researchgate.net It is highly probable that Urea, N,N'-bis(2-methoxyethyl)- was first prepared through a similar transamidation reaction between urea and bis(2-methoxyethyl)amine. The compound's appearance in chemical supplier catalogs and regulatory lists, such as the US Environmental Protection Agency's (EPA) Substance Registry System, confirms its synthesis and commercial availability. epa.govbuyersguidechem.com

Current Research Landscape and Emerging Areas of Focus for Urea, N,N'-bis(2-methoxyethyl)-

While extensive, dedicated research focusing solely on Urea, N,N'-bis(2-methoxyethyl)- is limited, the current research landscape for substituted ureas provides a framework for its potential applications. Contemporary research on urea derivatives is vibrant, particularly in two main areas:

Medicinal Chemistry: Many urea-containing compounds are developed as potent therapeutic agents. rsc.orgnih.gov The urea scaffold is a key component in numerous kinase inhibitors used in oncology, where it facilitates binding to the enzyme's hinge region. rsc.org The design of novel urea derivatives as enzyme inhibitors for various diseases remains an active field of investigation. rsc.orgnih.gov

Materials Science: Substituted ureas are crucial monomers and building blocks for polymers. For instance, N,N'-bis(2-hydroxyethyl)urea and its derivatives are utilized in the synthesis of rigid polyurethane foams, where the urea groups can enhance thermal stability. researchgate.netresearchgate.net

For Urea, N,N'-bis(2-methoxyethyl)-, its specific structure suggests potential areas for future research. The two methoxyethyl groups could enhance solubility in organic solvents and introduce potential for the compound to act as a bidentate ligand for metal coordination chemistry. Furthermore, it could serve as a specialized monomer in polymer synthesis to create materials with tailored flexibility and hydrophilicity. Its presence on regulatory lists suggests it may be used as an intermediate in the synthesis of more complex molecules, although these specific applications are not detailed in the available literature. epa.govchemreg.net

Chemical and Physical Properties

Below is a summary of the known identifiers for Urea, N,N'-bis(2-methoxyethyl)-. Specific experimental physical properties such as melting point and boiling point are not widely reported in the scientific literature.

| Property | Value | Source |

| IUPAC Name | 1,3-bis(2-methoxyethyl)urea | epa.gov |

| CAS Number | 6849-92-9 | epa.govbuyersguidechem.com |

| Molecular Formula | C₇H₁₆N₂O₃ | epa.gov |

| Molecular Weight | 176.22 g/mol | epa.gov |

| Melting Point | Not available in published literature | |

| Boiling Point | Not available in published literature | |

| Solubility | Not available in published literature |

Spectroscopic Data

Detailed experimental spectroscopic data for Urea, N,N'-bis(2-methoxyethyl)- are not available in current research databases. However, characteristic spectral features can be predicted based on the analysis of similar urea compounds.

| Spectroscopy | Expected Characteristic Peaks |

| FT-IR | Strong C=O stretching vibration characteristic of ureas, typically in the range of 1630-1680 cm⁻¹. N-H stretching vibrations around 3300-3500 cm⁻¹. C-O-C stretching from the methoxyethyl groups around 1100 cm⁻¹. |

| ¹H-NMR | A signal for the N-H protons. Signals for the -CH₂-N- protons. Signals for the -CH₂-O- protons. A singlet for the -OCH₃ methyl protons. |

| ¹³C-NMR | A signal for the C=O carbonyl carbon. Signals for the three distinct carbon atoms of the methoxyethyl chain (-CH₂-N-, -CH₂-O-, -OCH₃). |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6849-92-9 |

|---|---|

Molecular Formula |

C7H16N2O3 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1,3-bis(2-methoxyethyl)urea |

InChI |

InChI=1S/C7H16N2O3/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10) |

InChI Key |

CNVTWOGSWZHYAR-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)NCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Urea, N,n Bis 2 Methoxyethyl

Established Synthetic Pathways for the Chemical Compound

Established synthetic routes for N,N'-bis(2-methoxyethyl)urea primarily involve the reaction of 2-methoxyethylamine (B85606) with a suitable carbonyl source. These methods are well-documented for the synthesis of symmetrically disubstituted ureas and have been adapted for this specific compound.

Conventional Reaction Routes for Urea (B33335), N,N'-bis(2-methoxyethyl)-

Conventional methods for synthesizing N,N'-bis(2-methoxyethyl)urea often rely on the use of reactive carbonyl compounds or the direct reaction with urea.

One of the most traditional and efficient routes to N,N'-disubstituted ureas is the reaction of an amine with phosgene (B1210022) (COCl2) or its safer liquid equivalent, triphosgene. researchgate.net This method proceeds through the in-situ formation of a 2-methoxyethyl isocyanate intermediate. The isocyanate is highly reactive and readily reacts with a second molecule of 2-methoxyethylamine to yield the desired urea. While effective, this method involves the handling of highly toxic and corrosive reagents like phosgene. researchgate.net

A common alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI). researchgate.net This reagent reacts with 2-methoxyethylamine to form a carbamoyl-imidazole intermediate, which then reacts with another molecule of 2-methoxyethylamine to produce N,N'-bis(2-methoxyethyl)urea. This method avoids the use of phosgene but the reagent can be sensitive to moisture.

Another established pathway is the direct reaction of 2-methoxyethylamine with urea. This reaction is typically carried out at elevated temperatures, leading to the displacement of ammonia (B1221849) and the formation of the desired disubstituted urea. researchgate.net This method is straightforward but can require high temperatures and may lead to the formation of byproducts. A modification of this approach involves the reaction of 2-methoxyethylamine with ethylene (B1197577) carbonate in the presence of a catalyst, which can also yield N,N'-disubstituted ureas. scispace.com

The reaction of 2-methoxyethylamine with 2-methoxyethyl isocyanate, if the isocyanate is available, provides a direct and high-yielding route to N,N'-bis(2-methoxyethyl)urea. beilstein-journals.org This reaction is typically fast and clean, proceeding at room temperature in a suitable solvent. umich.edu

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Methoxyethylamine | Phosgene/Triphosgene | Base, inert solvent | N,N'-bis(2-methoxyethyl)urea | researchgate.net |

| 2-Methoxyethylamine | N,N'-Carbonyldiimidazole | Inert solvent | N,N'-bis(2-methoxyethyl)urea | researchgate.net |

| 2-Methoxyethylamine | Urea | High temperature | N,N'-bis(2-methoxyethyl)urea | researchgate.net |

| 2-Methoxyethylamine | 2-Methoxyethyl isocyanate | Room temperature, solvent | N,N'-bis(2-methoxyethyl)urea | beilstein-journals.orgumich.edu |

| 2-Methoxyethylamine | Ethylene Carbonate | Catalyst | N,N'-bis(2-methoxyethyl)urea | scispace.com |

Green Chemistry Approaches in the Synthesis of the Chemical Compound

In recent years, there has been a significant shift towards the development of more environmentally benign methods for chemical synthesis. For N,N'-bis(2-methoxyethyl)urea, green chemistry approaches focus on the use of less toxic reagents, renewable feedstocks, and catalytic processes.

A notable green method is the direct synthesis from 2-methoxyethylamine and carbon dioxide (CO2). nih.gov This reaction utilizes CO2 as an abundant, non-toxic, and renewable C1 source. The reaction is typically carried out under pressure and at elevated temperatures, often without the need for a catalyst or solvent, yielding the desired urea and water as the only byproduct. In one study, the reaction of 2-methoxyethylamine with CO2 at 180 °C and 10 MPa for 4 hours resulted in a 60.4% yield of N,N'-bis(2-methoxyethyl)urea.

The use of water as a solvent is another key aspect of green urea synthesis. The reaction of amines with potassium isocyanate in water has been shown to be an efficient and environmentally friendly method for producing N-substituted ureas. arabjchem.org This approach avoids the use of volatile organic solvents and often allows for easy product isolation.

Catalytic methods using non-toxic metals are also being explored. For instance, the synthesis of N,N'-dialkylureas from CO2 and amines has been achieved using metal salts of oxalates as catalysts. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Methoxyethylamine | Carbon Dioxide | 180 °C, 10 MPa, 4 h (catalyst-free) | N,N'-bis(2-methoxyethyl)urea | 60.4% | nih.gov |

| Amine | Potassium Isocyanate | Water, HCl | N-substituted urea | Good to excellent | arabjchem.org |

| Amine | Carbon Dioxide | Metal Oxalate (B1200264) Catalyst | N,N'-dialkylurea | Up to 86% | nih.gov |

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The optimization of synthetic parameters is crucial for maximizing the yield and purity of N,N'-bis(2-methoxyethyl)urea while minimizing byproducts. Key parameters that are often adjusted include temperature, pressure, reaction time, and the nature and concentration of reactants and catalysts.

In the direct synthesis from 2-methoxyethylamine and CO2, studies have shown that temperature and pressure play a significant role. Increasing the temperature and pressure generally leads to higher conversion rates. However, excessively high temperatures can lead to the decomposition of the product. The concentration of the amine can also be a critical factor, with higher concentrations sometimes favoring the formation of the desired urea.

For catalytic reactions, the choice of catalyst is paramount. In the synthesis of N,N'-dialkylureas from amines and CO2, yttrium oxalate has been identified as a particularly effective catalyst, outperforming others like cesium carbonate under the same conditions. nih.gov The use of a dehydrating agent, such as 4A zeolite, can also improve the yield by removing the water formed during the reaction, thus shifting the equilibrium towards the product. researchgate.net

In the synthesis of ureas from isocyanates, the reaction is often fast and does not require significant optimization. However, controlling the stoichiometry of the reactants is important to avoid unreacted starting materials. The choice of solvent can also influence the reaction rate and ease of product isolation.

Novel Synthetic Strategies for Urea, N,N'-bis(2-methoxyethyl)-

The development of novel synthetic strategies for N,N'-bis(2-methoxyethyl)urea is driven by the desire for more efficient, sustainable, and versatile methods. These strategies often involve new reaction mechanisms and the use of innovative reagents and catalysts.

Exploratory Reaction Mechanisms for the Formation of the Chemical Compound

The formation of N,N'-bis(2-methoxyethyl)urea through the reaction of 2-methoxyethylamine and CO2 is believed to proceed through a multi-step mechanism. Initially, the amine reacts with CO2 to form a carbamic acid intermediate. This intermediate can then dehydrate to form an isocyanate. The isocyanate then reacts with another molecule of the amine to form the final urea product. nih.gov The dehydration of the carbamic acid is often the rate-limiting step and can be influenced by temperature and the presence of a catalyst or dehydrating agent.

Another proposed mechanism for the direct reaction of amines with CO2 involves the formation of an ammonium (B1175870) carbamate (B1207046) salt, which then undergoes intermolecular or intramolecular dehydration to form the urea.

A novel iron-catalyzed dehydrogenative coupling of methanol (B129727) and 2-methoxyethylamine has been reported for the synthesis of N,N'-bis(2-methoxyethyl)urea. This reaction likely proceeds through the in-situ formation of an isocyanate intermediate via the dehydrogenation of a formamide, which is initially formed from the amine and methanol. The isocyanate then reacts with the amine to yield the urea. nih.gov

Use of Alternative Reagents and Catalytic Systems in Synthesis

Research into alternative reagents and catalysts for urea synthesis is an active area. Phosgene substitutes, such as diphosgene and triphosgene, offer a safer alternative to gaseous phosgene. Other non-phosgene reagents like N,N'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate (B1257347) are also widely used. researchgate.net

In terms of catalytic systems, a variety of transition metal catalysts, including those based on palladium, copper, and iron, have been investigated for the synthesis of ureas. researchgate.netnih.gov For example, palladium-catalyzed oxidative carbonylation of amines with carbon monoxide provides a route to ureas. researchgate.net Copper salts have been used to catalyze the reaction of aryl isocyanides with O-benzoyl hydroxylamines to produce unsymmetrical ureas. nih.gov An iron-based catalyst has been successfully employed for the dehydrogenative coupling of methanol and amines to form symmetric ureas, including N,N'-bis(2-methoxyethyl)urea. nih.gov

The use of solid catalysts, such as CaO and metal oxalates, presents advantages in terms of ease of separation and recyclability. scispace.comnih.gov For instance, CaO has been shown to be an effective catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. scispace.com

| Reagent/Catalyst | Reactants | Product | Key Features | Reference |

| Triphosgene | 2-Methoxyethylamine | N,N'-bis(2-methoxyethyl)urea | Safer alternative to phosgene | |

| N,N'-Carbonyldiimidazole (CDI) | 2-Methoxyethylamine | N,N'-bis(2-methoxyethyl)urea | Phosgene-free, mild conditions | researchgate.net |

| Iron Pincer Complex | Methanol, 2-Methoxyethylamine | N,N'-bis(2-methoxyethyl)urea | Dehydrogenative coupling, novel route | nih.gov |

| Yttrium Oxalate | Amine, CO2 | N,N'-dialkylurea | High activity, heterogeneous catalyst | nih.gov |

| Calcium Oxide (CaO) | Ethylene Carbonate, Amine | N,N'-disubstituted urea | Solid catalyst, easily separable | scispace.com |

Derivatization and Structural Modification of Urea, N,N'-bis(2-methoxyethyl)-

The structural framework of Urea, N,N'-bis(2-methoxyethyl)- offers several avenues for chemical modification. These alterations are primarily aimed at generating new molecular entities with tailored properties by modifying the core urea structure or its side chains. Key strategies include the synthesis of analogs and homologs, the functionalization of the methoxyethyl side chains, and the introduction of stereochemical complexity.

Synthesis of Analogs and Homologs of the Chemical Compound

The synthesis of analogs and homologs of Urea, N,N'-bis(2-methoxyethyl)- involves the systematic variation of the side chains attached to the urea nitrogen atoms. These modifications can include altering the length of the alkyl chain, changing the nature of the alkoxy group, or replacing the side chains entirely.

A primary method for synthesizing symmetrical N,N'-disubstituted ureas is the reaction of a primary amine with a carbonyl source. The classical and most direct approach involves the use of phosgene (COCl₂) or its safer solid equivalent, triphosgene. nih.gov In this process, the amine reacts to form an isocyanate intermediate, which then reacts with a second molecule of the amine to yield the symmetrical urea. wikipedia.org Unsymmetrical ureas can also be prepared by reacting an isocyanate with a different amine. wikipedia.org

A widely used alternative to hazardous phosgene-based reagents is N,N'-Carbonyldiimidazole (CDI). nih.gov CDI, a stable crystalline solid, reacts with amines to form the urea derivative without producing corrosive or toxic byproducts, making it a valuable tool in modern organic synthesis. nih.gov

Another common strategy is the condensation of urea itself with amines at elevated temperatures. This method involves the displacement of ammonia and is particularly effective for producing homologs. For example, N,N'-bis(2-hydroxyethyl)urea and its homolog N,N'-bis(2-hydroxypropyl)urea have been synthesized by condensing urea with 2-aminoethanol and 1-amino-2-propanol, respectively, at temperatures around 135-140°C. researchgate.net These di-hydroxy analogs serve as key precursors for further derivatization.

More recent methodologies for creating unsymmetrical urea derivatives include the metal-free coupling of amides and amines using hypervalent iodine reagents like PhI(OAc)₂. mdpi.com This approach offers mild reaction conditions and broad substrate compatibility.

The table below summarizes various synthetic routes to produce analogs and homologs.

| Product Compound | Starting Materials | Reagents/Conditions | Reference |

| Symmetrical N,N'-dialkylureas | Primary Amine (R-NH₂) | Phosgene (COCl₂) or Triphosgene | nih.govwikipedia.org |

| Unsymmetrical N,N'-disubstituted ureas | Isocyanate (R-NCO), Primary or Secondary Amine (R'-NH₂) | - | wikipedia.org |

| Symmetrical N,N'-dialkylureas | Primary Amine (R-NH₂) | N,N'-Carbonyldiimidazole (CDI) | nih.gov |

| N,N'-bis(2-hydroxyethyl)urea | Urea, 2-Aminoethanol | 135-140°C, removal of NH₃ | researchgate.net |

| N,N'-bis(2-hydroxypropyl)urea | Urea, 1-Amino-2-propanol | 135-140°C, removal of NH₃ | researchgate.net |

| Unsymmetrical Ureas | Amides, Amines | PhI(OAc)₂ | mdpi.com |

Functionalization Strategies for the Methoxyethyl Side Chains

Direct functionalization of the methoxyethyl side chains of the parent compound is chemically challenging due to the relative inertness of the ether linkage and the C-H bonds of the ethyl group. Therefore, a more practical and versatile approach involves a synthetic strategy starting from a precursor with a more reactive functional group, typically a hydroxyl group.

The synthesis of N,N'-bis(2-hydroxyethyl)urea (BHEU) provides a key intermediate for extensive side-chain modification. researchgate.net The terminal hydroxyl groups of BHEU are amenable to a wide range of chemical transformations.

One significant functionalization is hydroxyalkylation, which can be achieved by reacting BHEU with cyclic carbonates. For instance, treatment of BHEU with ethylene carbonate leads to the extension of the side chains, forming oligomeric polyether-like structures. researchgate.net This reaction effectively adds hydroxyethoxy units to the original side chains, creating polyol derivatives that can be used in further applications, such as the synthesis of polyurethanes. researchgate.net

Other potential functionalization strategies for the hydroxyl groups of BHEU include:

Etherification: Reaction with alkyl halides or sulfates under basic conditions to introduce different alkoxy groups, thereby generating a diverse library of N,N'-bis(alkoxyethyl)urea analogs.

Esterification: Acylation with acid chlorides or anhydrides to produce ester derivatives.

Oxidation: Controlled oxidation of the primary alcohols to aldehydes or carboxylic acids, introducing new reactive handles for further conjugation or derivatization.

These indirect strategies, which rely on the derivatization of a hydroxylated precursor, offer a broad scope for modifying the side chains and tuning the physicochemical properties of the final urea compound.

| Precursor Compound | Reagent | Reaction Type | Product Functionality | Reference |

| N,N'-bis(2-hydroxyethyl)urea (BHEU) | Ethylene Carbonate | Hydroxyalkylation | Hydroxyethoxy-terminated chains | researchgate.net |

| N,N'-bis(2-hydroxyethyl)urea (BHEU) | Alkyl Halide (R-X), Base | Williamson Ether Synthesis | Alkoxyethyl side chains (R-O-CH₂CH₂-) | - |

| N,N'-bis(2-hydroxyethyl)urea (BHEU) | Acid Chloride (R-COCl), Base | Esterification | Acyloxyethyl side chains (R-COO-CH₂CH₂-) | - |

Introduction of Chirality into the Urea, N,N'-bis(2-methoxyethyl)- Scaffold

Introducing chirality into the structure of N,N'-bis(2-methoxyethyl)urea can be accomplished primarily through the use of chiral starting materials. The resulting chiral urea derivatives are of significant interest, particularly in the fields of asymmetric catalysis and materials science. mdpi.comnih.gov

A straightforward method involves synthesizing the urea from a chiral amine. For instance, if a chiral 2-methoxyethylamine were used as the starting material in a reaction with a carbonylating agent like CDI or phosgene, a chiral N,N'-bis(2-methoxyethyl)urea would be formed.

Alternatively, and more commonly documented, is the use of chiral amino alcohols to create chiral urea precursors. The condensation of urea with an enantiomerically pure amino alcohol, such as (R)- or (S)-1-amino-2-propanol, yields a chiral N,N'-bis(2-hydroxypropyl)urea. researchgate.net The hydroxyl groups in this chiral scaffold can then be alkylated, for example, via methylation, to produce the corresponding chiral bis(methoxypropyl)urea, an analog of the target compound.

More complex chiral urea derivatives often serve as powerful organocatalysts. The synthesis of these catalysts relies on readily available chiral backbones.

BINAM-derived Bis-ureas: Enantiopure (S)-(-)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM) is a common precursor for synthesizing C₂-symmetric chiral bis-urea catalysts. Reaction of (S)-BINAM with two equivalents of an isocyanate produces tridentate hydrogen-bond donors that are effective in asymmetric catalysis. nih.gov

Diaminocyclohexane-derived Bis-thioureas: Chiral 1,2-diaminocyclohexane is another privileged scaffold used to develop bis-thiourea organocatalysts for enantioselective reactions. nih.gov

Alkaloid-derived Ureas: Natural products like quinine (B1679958) have been used to derive chiral ureas that catalyze highly enantioselective reactions, such as the addition of aryl amines to ketimines to form acyclic N,N'-acetals. nih.gov

These examples underscore a general principle: the introduction of chirality into urea-containing molecules is most effectively achieved by incorporating a chiral element from the outset of the synthesis.

| Chiral Precursor | Reagent(s) | Resulting Chiral Moiety | Application/Significance | Reference |

| (S)-1-Amino-2-propanol | Urea | Chiral N,N'-bis(2-hydroxypropyl)urea | Chiral precursor for further derivatization | researchgate.net |

| (S)-BINAM | Isocyanate (2 eq.) | Chiral bis-urea on a binaphthyl scaffold | Asymmetric organocatalyst | nih.gov |

| Quinine | Isocyanate | Chiral urea derived from an alkaloid | Asymmetric organocatalyst | nih.gov |

| Chiral 1,2-diaminocyclohexane | Isothiocyanate (2 eq.) | Chiral bis-thiourea on a cyclohexane (B81311) scaffold | Asymmetric organocatalyst | nih.gov |

Advanced Structural Elucidation and Spectroscopic Investigations of Urea, N,n Bis 2 Methoxyethyl

Crystallographic Analysis of Urea (B33335), N,N'-bis(2-methoxyethyl)-

Crystallographic analysis is a cornerstone for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-Ray Diffraction Studies of the Chemical Compound

Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline compounds. For Urea, N,N'-bis(2-methoxyethyl)-, this technique would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern obtained would be analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal).

Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not yield any reports of a single crystal X-ray diffraction study for Urea, N,N'-bis(2-methoxyethyl)-. Consequently, crucial data such as its crystal system, space group, and precise atomic coordinates are not available. For comparison, the crystal structure of the parent compound, urea, has been extensively studied and is known to crystallize in the tetragonal space group P-42_1m. researchgate.net Similarly, studies on other urea derivatives, such as urea nitrate, have provided detailed insights into their crystal structures. utwente.nl

Polymorphism and Solid-State Structural Variations of Urea, N,N'-bis(2-methoxyethyl)-

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, with significant implications for a substance's physical properties, including its melting point, solubility, and stability. Different polymorphs arise from variations in the packing of molecules in the crystal lattice.

There are no published studies on the potential polymorphism of Urea, N,N'-bis(2-methoxyethyl)-. Investigating polymorphism would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The absence of such studies means that it is unknown whether Urea, N,N'-bis(2-methoxyethyl)- exists in multiple crystalline forms.

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The urea moiety is a well-known hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds. These interactions play a pivotal role in dictating the supramolecular assembly of urea derivatives in the solid state, leading to the formation of one-, two-, or three-dimensional networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful tool for probing the structure, dynamics, and conformation of molecules in solution. For a flexible molecule like Urea, N,N'-bis(2-methoxyethyl)-, NMR would be instrumental in understanding the behavior of its side chains.

Multi-Dimensional NMR Techniques Applied to the Chemical Compound

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton (¹H) and carbon (¹³C) NMR spectra, especially for molecules with overlapping signals. These experiments would allow for the unambiguous assignment of all the proton and carbon resonances in Urea, N,N'-bis(2-methoxyethyl)-.

A thorough search of the literature did not reveal any publications detailing the application of multi-dimensional NMR techniques to Urea, N,N'-bis(2-methoxyethyl)-. While standard ¹H and ¹³C NMR data may exist in commercial or proprietary databases, detailed 2D NMR studies that would provide insights into the through-bond and through-space correlations within the molecule are not publicly available. Such studies are crucial for confirming the connectivity of the molecule and for providing a basis for more advanced conformational and dynamic studies.

Variable Temperature NMR Studies on the Rotational Dynamics of Methoxyethyl Groups

The two methoxyethyl groups in Urea, N,N'-bis(2-methoxyethyl)- are expected to exhibit a degree of rotational freedom around the N-CH₂ and CH₂-CH₂ bonds. This dynamic behavior can be investigated using variable temperature (VT) NMR spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the methoxyethyl protons.

At high temperatures, if the rotation around these bonds is fast on the NMR timescale, the signals for the methylene (B1212753) protons (CH₂) may appear as sharp, averaged signals. As the temperature is lowered, the rotation may slow down, leading to the broadening of these signals and, eventually, their decoalescence into distinct signals for the individual, non-equivalent protons. Analysis of this line shape variation allows for the determination of the energy barriers to rotation.

No variable temperature NMR studies for Urea, N,N'-bis(2-methoxyethyl)- have been reported in the scientific literature. Therefore, quantitative data on the rotational dynamics of its methoxyethyl groups are not available.

NMR Investigations of Intermolecular Interactions involving Urea, N,N'-bis(2-methoxyethyl)-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. In the context of Urea, N,N'-bis(2-methoxyethyl)-, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure and investigating intermolecular interactions, such as hydrogen bonding.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms. For Urea, N,N'-bis(2-methoxyethyl)-, a NOESY spectrum could reveal through-space interactions between the N-H protons and the ether oxygens of neighboring molecules, providing direct evidence of intermolecular hydrogen bonding and aggregation in solution. The conformation of the polyurea chain in concentrated solutions can appear similar to that in the solid state, suggesting that the hard segments of the polyurea form a microdomain. kpi.ua

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Urea, N,N'-bis(2-methoxyethyl)-

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | ~160 |

| N-H | Variable (dependent on concentration and solvent) | - |

| -CH₂-N | ~3.3 - 3.5 | ~40 - 45 |

| -CH₂-O | ~3.5 - 3.7 | ~70 - 75 |

| CH₃-O | ~3.2 - 3.4 | ~58 - 60 |

Note: These are estimated values and can vary based on the solvent, concentration, and temperature.

Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying reaction mechanisms.

Analysis of Characteristic Vibrational Modes of Urea, N,N'-bis(2-methoxyethyl)-

The IR and Raman spectra of Urea, N,N'-bis(2-methoxyethyl)- are dominated by the characteristic vibrations of the urea and methoxyethyl groups.

N-H Vibrations: The N-H stretching vibration typically appears as a strong band in the IR spectrum between 3300 and 3500 cm⁻¹. nih.gov The position and shape of this band are sensitive to hydrogen bonding. A broad band in this region suggests strong intermolecular hydrogen bonding. The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.

C=O (Amide I) Vibration: The C=O stretching vibration is one of the most intense bands in the IR spectrum of urea derivatives, typically appearing between 1630 and 1680 cm⁻¹. Its position can also be influenced by hydrogen bonding.

C-N Vibrations: The C-N stretching vibrations occur in the region of 1400-1480 cm⁻¹. researchgate.net

C-O-C Vibrations: The characteristic asymmetric stretching of the C-O-C ether linkage is expected to produce a strong band in the IR spectrum around 1100 cm⁻¹.

CH₂ Vibrations: The stretching and bending vibrations of the methylene groups will appear in their characteristic regions of the spectrum.

Table 2: Characteristic Vibrational Frequencies for Urea, N,N'-bis(2-methoxyethyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | 3300 - 3500 | Strong, often broad |

| C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |

| N-H Bend | 1550 - 1650 | Medium to Strong |

| C-N Stretch | 1400 - 1480 | Medium |

| C-O-C Asymmetric Stretch | 1080 - 1150 | Strong |

In Situ Spectroscopic Monitoring of Reactions involving the Chemical Compound

In situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For reactions involving Urea, N,N'-bis(2-methoxyethyl)-, such as its synthesis or its use as a reactant, IR or Raman spectroscopy can track the disappearance of starting materials and the appearance of products. For instance, in a reaction where the N-H bond is modified, the change in the intensity and position of the N-H stretching band can be followed. Similarly, if the carbonyl group is involved in a reaction, monitoring the Amide I band provides direct mechanistic information. This allows for the optimization of reaction conditions and the identification of transient intermediates.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Urea, N,N'-bis(2-methoxyethyl)-, with a molecular formula of C₇H₁₆N₂O₃, the expected monoisotopic mass is 176.1161 g/mol . epa.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Molecular Formula and Masses for Urea, N,N'-bis(2-methoxyethyl)-

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₃ |

| Average Mass | 176.216 g/mol |

| Monoisotopic Mass | 176.116092 g/mol |

Source: Data from PubChem and other chemical databases.

Tandem Mass Spectrometry for Structural Characterization and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information. For N,N'-substituted ureas, a characteristic fragmentation involves the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov

In the case of Urea, N,N'-bis(2-methoxyethyl)-, the protonated molecule [M+H]⁺ would be expected to undergo fragmentation upon collision-induced dissociation (CID). Plausible fragmentation pathways include:

Cleavage of the C-N bond: This would lead to the formation of a fragment ion corresponding to the protonated 2-methoxyethylamine (B85606) and a neutral isocyanate of 2-methoxyethylamine.

Loss of a methoxy (B1213986) group: Fragmentation could involve the loss of a CH₃O• radical or a molecule of methanol (B129727) (CH₃OH).

Cleavage of the ether bond: The C-O bond in the methoxyethyl side chain could also cleave.

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful technique used in conjunction with MS to elucidate fragmentation mechanisms. By observing the mass shifts in the fragment ions, the atoms involved in each fragmentation pathway can be definitively identified.

Table 4: Potential Fragment Ions in the Tandem Mass Spectrum of Urea, N,N'-bis(2-methoxyethyl)-

| m/z of Precursor Ion [M+H]⁺ | Plausible Fragment Ion | Neutral Loss |

| 177.1233 | [CH₃OCH₂CH₂NH₃]⁺ | CH₃OCH₂CH₂NCO |

| 177.1233 | [M+H - CH₃OH]⁺ | CH₃OH |

| 177.1233 | [M+H - CH₃O]⁺ | CH₃O• |

Theoretical and Computational Chemistry Investigations of Urea, N,n Bis 2 Methoxyethyl

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Conformational Landscape Analysis of the Methoxyethyl Moieties

Further experimental and computational research is required to elucidate the specific properties of Urea (B33335), N,N'-bis(2-methoxyethyl)-.

Prediction of Intermolecular Interactions and Self-Assembly Processes

The architecture of "Urea, N,N'-bis(2-methoxyethyl)-" lends itself to a variety of intermolecular interactions that can drive self-assembly. The central urea moiety is a powerful hydrogen-bonding unit, while the flexible 2-methoxyethyl chains can engage in weaker, yet significant, van der Waals interactions and potentially act as hydrogen bond acceptors. Computational modeling is an indispensable tool for dissecting these complex interactions and predicting how individual molecules will aggregate into larger, ordered structures.

Computational Modeling of Hydrogen Bonding with the Urea Scaffold

The urea scaffold is a classic and robust motif for establishing well-defined hydrogen-bonding patterns. Each urea group presents two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for the formation of strong and directional N-H···O=C hydrogen bonds. In the case of "Urea, N,N'-bis(2-methoxyethyl)-", these interactions are the primary driving force for the formation of extended supramolecular structures.

Computational models are used to quantify the strength and geometry of these hydrogen bonds. Methods such as the Atoms in Molecules (QTAIM) theory can be applied to the calculated electron density to characterize the nature of the bonds, while energy decomposition analysis can partition the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. These analyses provide a detailed picture of the forces holding the molecules together. For example, studies on similar diaryl ureas have shown that the classic bifurcated N-H···O hydrogen bond, leading to a "urea tape" motif, is a common and stable arrangement. researchgate.net However, the presence of other functional groups, such as the ether oxygens in the methoxyethyl chains of the target molecule, can introduce competitive hydrogen bonding sites and lead to more complex networks.

Table 1: Illustrative Computational Data for Hydrogen Bonding in a Model Bis-Urea Dimer

| Parameter | Value | Computational Method | Reference System |

| H-Bond Distance (N-H···O) | 1.8 - 2.2 Å | DFT (B3LYP/6-31G) | Generic Bis-Urea Dimer |

| H-Bond Angle (N-H-O) | 160 - 180° | DFT (B3LYP/6-31G) | Generic Bis-Urea Dimer |

| Interaction Energy per H-bond | -5 to -10 kcal/mol | DFT with BSSE correction | Generic Bis-Urea Dimer |

| Vibrational Frequency Shift (N-H stretch) | -50 to -150 cm⁻¹ | DFT Frequency Calculation | Generic Bis-Urea Dimer |

Note: The data presented in this table are representative values for generic bis-urea systems and are intended for illustrative purposes. Specific computational studies on "Urea, N,N'-bis(2-methoxyethyl)-" are required for precise data.

Theoretical Basis for Host-Guest Recognition Involving Urea, N,N'-bis(2-methoxyethyl)-

The principles of molecular recognition are central to the field of supramolecular chemistry, and "Urea, N,N'-bis(2-methoxyethyl)-" possesses structural features that suggest its potential as a host molecule. Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or on the surface of a larger "host" molecule through non-covalent interactions. thno.orgnih.govmdpi.com The theoretical basis for this recognition lies in the concepts of preorganization and complementarity.

A successful host molecule is "preorganized" for binding, meaning it has a well-defined binding site that does not require a significant energetic penalty to adopt a conformation suitable for guest binding. The urea functionality, with its rigid and directional hydrogen-bonding capabilities, can form a part of such a preorganized site. Furthermore, the principle of complementarity dictates that the size, shape, and electronic properties of the host's binding site should be complementary to those of the guest.

For "Urea, N,N'-bis(2-methoxyethyl)-", the urea group can provide strong hydrogen bonds to an appropriate guest, such as an anion or a neutral molecule with hydrogen bond accepting groups. The methoxyethyl side chains, while flexible, can fold to create a hydrophobic or polar pocket, depending on their conformation, which could encapsulate a guest molecule. The ether oxygens within these chains could also participate in coordinating to cationic guests. Theoretical calculations can be employed to screen potential guests and to predict the binding affinities and selectivities of the host-guest complexes. researchgate.net These calculations can model the formation of the complex, analyze the interactions stabilizing it, and compute the free energy of binding.

Table 2: Theoretical Principles for Host-Guest Complexation with Urea, N,N'-bis(2-methoxyethyl)-

| Principle | Description | Relevance to Urea, N,N'-bis(2-methoxyethyl)- |

| Preorganization | The host molecule has a pre-formed or easily accessible binding site. | The rigid urea core provides a stable and predictable hydrogen-bonding platform. |

| Geometric Complementarity | The shape and size of the host's binding cavity match the guest. | The flexible side chains can adapt to guests of various shapes and sizes, creating an induced-fit scenario. |

| Electronic Complementarity | The electronic properties (e.g., hydrogen bond donors/acceptors, charge) of the host and guest are matched. | The N-H donors of the urea can bind to anionic or neutral electron-rich guests. The ether oxygens can interact with cations. |

| The Chelate Effect | Multiple binding interactions between the host and guest lead to enhanced stability. | The two urea N-H groups and potentially the ether oxygens can simultaneously interact with a single guest. |

| Solvent Effects | The solvent can influence the stability of the host-guest complex. | In polar solvents, hydrophobic interactions may drive a nonpolar guest into a cavity formed by the host. In nonpolar solvents, hydrogen bonding will be the dominant interaction. |

Chemical Reactivity and Reaction Mechanisms of Urea, N,n Bis 2 Methoxyethyl

Hydrolysis and Degradation Pathways of the Chemical Compound

The stability of the urea (B33335) linkage is a critical aspect of its chemistry. Hydrolysis represents a primary degradation pathway, leading to the cleavage of the robust C-N bonds.

Mechanistic Studies of Hydrolytic Cleavage

While specific kinetic studies on the hydrolysis of N,N'-bis(2-methoxyethyl)urea are not extensively documented, the mechanism can be understood from the well-established principles of urea and amide hydrolysis. The process can occur under acidic, basic, or neutral conditions, although it is generally slow.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes proton transfer and subsequent collapse, leading to the cleavage of a C-N bond to release an amine and a carbamic acid intermediate, which rapidly decomposes to another amine and carbon dioxide.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which can then eliminate an amine anion. Given that the leaving group would be a deprotonated amine, this pathway is generally less favorable for ureas than for esters.

Neutral hydrolysis is exceptionally slow for ureas. Theoretical studies on urea itself suggest pathways involving the attack of a water molecule on the carbonyl carbon, facilitated by other water molecules acting as proton relays. For N,N'-bis(2-methoxyethyl)urea, the products of complete hydrolysis would be 2-methoxyethylamine (B85606) and carbon dioxide.

Factors Influencing the Stability of the Urea Linkage

Several factors govern the stability of the C-N bonds in N,N'-bis(2-methoxyethyl)urea against hydrolysis.

Electronic Effects: The two 2-methoxyethyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms and, through resonance, on the carbonyl oxygen. This increased electron density makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, which generally results in greater stability against hydrolysis compared to unsubstituted urea.

Steric Hindrance: The bulky methoxyethyl groups can sterically hinder the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl carbon, further slowing down the rate of hydrolysis.

Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy to overcome the reaction barrier, accelerating the rate of hydrolysis. Studies on related hydroxyalkyl ureas show that temperature plays a significant role in the decomposition and hydrolysis of the urea moiety. researchgate.net

pH: The rate of hydrolysis is pH-dependent. Acidic conditions facilitate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon a better electrophile.

Table 1: Predicted Products of Hydrolysis and Degradation

| Condition | Reactant(s) | Predicted Major Products |

|---|---|---|

| Acidic Hydrolysis | N,N'-bis(2-methoxyethyl)urea, H₂O, H⁺ | 2-Methoxyethylamine, Carbon Dioxide |

| Basic Hydrolysis | N,N'-bis(2-methoxyethyl)urea, H₂O, OH⁻ | 2-Methoxyethylamine, Carbonate |

Reactions Involving the Urea Nitrogen Atoms

The nitrogen atoms in N,N'-bis(2-methoxyethyl)urea, each bearing a hydrogen atom, are key centers of reactivity, participating in alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions at Nitrogen Centers

Alkylation: Direct N-alkylation of ureas can be challenging as O-alkylation to form isoureas is a common competing reaction. google.com However, N-alkylation can be achieved under specific conditions, for instance, by using a strong base and a phase-transfer catalyst. This method has been successfully applied to various ureas, reacting them with alkyl halides. For N,N'-bis(2-methoxyethyl)urea, alkylation would lead to tri- or tetra-substituted ureas.

Acylation: The nitrogen atoms can be acylated using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction yields N-acylurea derivatives. This process is a common strategy for synthesizing more complex urea-based structures. arkat-usa.orgnih.gov

Condensation Reactions with Carbonyl Compounds

N,N'-disubstituted ureas with available N-H protons can undergo condensation reactions with carbonyl compounds, most notably aldehydes like formaldehyde. The reaction mechanism generally involves two main stages:

Hydroxymethylation: An initial acid- or base-catalyzed addition reaction occurs where the aldehyde reacts with the N-H group to form a hydroxymethyl derivative (a methylolurea). globallcadataaccess.orgirispublishers.com

Condensation: The hydroxymethyl intermediate then condenses with another urea molecule's N-H group. This step involves the elimination of water to form a methylene (B1212753) bridge (-CH₂-) between the nitrogen atoms of two urea molecules. Alternatively, two methylol groups can condense to form a dimethylene-ether bridge (-CH₂-O-CH₂-). irispublishers.com

This process can lead to the formation of oligomers and polymers, which is the basis for the production of urea-formaldehyde resins. globallcadataaccess.orgirispublishers.com For N,N'-bis(2-methoxyethyl)urea, this reaction would produce a polymer with the methoxyethyl groups as pendant chains.

Reactivity of the Methoxyethyl Side Chains

The methoxyethyl side chains introduce another reactive site into the molecule: the ether linkage. Ethers are generally quite stable and unreactive. However, under forcing conditions, they can be cleaved.

The most common method for ether cleavage is treatment with strong acids, particularly strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the adjacent carbon atom in an S_N2 reaction.

Applying this to N,N'-bis(2-methoxyethyl)urea, treatment with excess HI would be expected to cleave the ether linkages, yielding N,N'-bis(2-iodoethyl)urea and methanol (B129727). The resulting primary alkyl iodide could potentially undergo further reactions depending on the conditions.

Table 2: Summary of Reactivity for Urea, N,N'-bis(2-methoxyethyl)-

| Reaction Type | Reagents | Key Intermediate(s) | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base, Phase-transfer catalyst | Urea anion | N,N,N'-Trisubstituted or N,N,N',N'-Tetrasubstituted Urea |

| N-Acylation | Acyl chloride, Base | - | N-Acyl-N,N'-bis(2-methoxyethyl)urea |

| Condensation | Formaldehyde, Acid or Base catalyst | N-Methylol derivative | Polymeric urea resin |

| Ether Cleavage | Strong acid (e.g., HI) | Protonated ether | N,N'-bis(2-haloethyl)urea |

Ether Cleavage Reactions

The ether groups in Urea, N,N'-bis(2-methoxyethyl)- are generally stable but can be cleaved under stringent acidic conditions. wikipedia.orgmasterorganicchemistry.com This type of reaction is a classic example of nucleophilic substitution. wikipedia.org The specific pathway, either SN1 or SN2, is dependent on the structure of the substrate and the reaction conditions. wikipedia.orglibretexts.org

In the case of Urea, N,N'-bis(2-methoxyethyl)-, the carbon atoms of the ether linkages are primary. Therefore, the cleavage is expected to proceed via an SN2 mechanism when treated with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion attacks the adjacent carbon atom, leading to the cleavage of the C-O bond. masterorganicchemistry.com

The expected products of this reaction would be N,N'-bis(2-hydroxyethyl)urea and a methyl halide. Due to the symmetrical nature of the molecule, cleavage of both ether linkages would likely occur, particularly if an excess of the acidic reagent is used.

| Reaction Type | Reagents | Mechanism | Expected Products |

|---|---|---|---|

| Ether Cleavage | Strong acids (e.g., HI, HBr) | SN2 | N,N'-bis(2-hydroxyethyl)urea, Methyl halide (e.g., CH3I, CH3Br) |

Oxidation and Reduction Transformations

The oxidation and reduction of Urea, N,N'-bis(2-methoxyethyl)- target different functionalities within the molecule.

Oxidation: The urea functional group is generally resistant to oxidation. However, the ether linkages could potentially be susceptible to oxidation under strong oxidizing conditions, which might lead to the formation of formates and other degradation products. The electrocatalytic urea oxidation reaction (UOR) is a well-studied process for urea itself, typically involving a pre-oxidation of a metal catalyst surface followed by the chemical oxidation of urea. rsc.org While specific studies on Urea, N,N'-bis(2-methoxyethyl)- are not prevalent, it is plausible that similar mechanisms could be at play, although the presence of the methoxyethyl groups would likely influence the reaction pathway.

Reduction: The urea moiety can be reduced to corresponding amines. For a related compound, N-(2-methoxyethyl)urea, reduction is expected to yield 2-methoxyethylamine and methylamine (B109427) through the cleavage of the urea linkage. Applying this to Urea, N,N'-bis(2-methoxyethyl)-, a plausible outcome of reduction would be the formation of 2-methoxyethylamine. The specific reducing agents and conditions would determine the final products.

| Transformation | Potential Reagents | Expected Products |

|---|---|---|

| Oxidation | Strong oxidizing agents | Potential for degradation at ether linkages (e.g., formates) |

| Reduction | Strong reducing agents (e.g., LiAlH4) | 2-methoxyethylamine |

Cyclization and Polymerization Pathways Initiated by the Chemical Compound

The structure of Urea, N,N'-bis(2-methoxyethyl)- offers potential for its use in cyclization and polymerization reactions, although specific research in this area is limited.

Cyclization: Urea derivatives are known to participate in cyclization reactions to form various heterocyclic compounds. nih.gov For Urea, N,N'-bis(2-methoxyethyl)- to undergo intramolecular cyclization, the terminal methoxy groups would likely need to be converted into more reactive functionalities, such as halides or tosylates, to facilitate an intramolecular nucleophilic attack by the urea nitrogens. The presence of two such side chains could potentially lead to the formation of macrocyclic structures.

Applications of Urea, N,n Bis 2 Methoxyethyl in Materials Science and Polymer Chemistry

Role as a Monomer or Crosslinker in Polymer Synthesis

The chemical structure of Urea (B33335), N,N'-bis(2-methoxyethyl)- allows it to function as both a monomer for linear polymers and a crosslinker for creating polymer networks. Its primary reactive sites are the two secondary amine protons on the urea backbone. This bifunctionality is crucial for its application in step-growth polymerization.

In contrast to its hydroxyl-terminated analog, N,N'-bis(2-hydroxyethyl)urea, which can readily react with isocyanates to form urethane (B1682113) linkages, the methoxyethyl groups of this compound are generally inert under typical polymerization conditions. researchgate.netresearchgate.net Therefore, its reactivity is primarily centered on the N-H bonds of the urea group itself. This makes it a candidate for non-isocyanate routes to polyureas, an area of growing interest due to the environmental and health concerns associated with isocyanate precursors. rsc.org

As a crosslinking agent, it can react with polymers containing functional groups like isocyanates, epoxides, or carboxylic acid derivatives to form thermally stable, three-dimensional networks. google.com The flexible ether side chains can impart increased elasticity and a lower glass transition temperature to the resulting polymer matrix compared to more rigid crosslinkers.

The incorporation of Urea, N,N'-bis(2-methoxyethyl)- into polymer chains can be achieved through several polymerization mechanisms:

Polycondensation: This is a primary mechanism where the compound can react with diamines in a transamidation process, releasing ammonia (B1221849) to form polyureas. This approach, often conducted as a solvent-free melt polycondensation, is a key strategy for isocyanate-free polymer synthesis. rsc.orgresearchgate.net It can also react with activated carbonyl compounds like phosgene (B1210022) derivatives or carbonates.

Addition Reactions (Biuret Formation): In polyurethane or polyurea systems containing excess isocyanate (NCO) groups, the N-H protons of Urea, N,N'-bis(2-methoxyethyl)- can react with NCO groups. This addition reaction forms a biuret (B89757) linkage, which can serve as a point for chain extension or crosslinking, significantly increasing the molecular weight and network density of the final material. mdpi.com

Catalytic N–H Insertion: Advanced catalytic methods offer novel routes for polymerization. For instance, transition-metal-catalyzed carbene insertion into the N–H bonds of the urea moiety represents a potential, though less conventional, pathway to synthesize polyureas under specific conditions. chemrxiv.org

The synthesis of both polyureas and polyurethanes can benefit from the inclusion of Urea, N,N'-bis(2-methoxyethyl)-.

Polyureas: In isocyanate-free routes, this compound can serve as the core carbonyl source. By reacting it with various aliphatic or aromatic diamines, a range of polyureas can be synthesized. researchgate.net The properties of the resulting polyurea, such as thermal stability, crystallinity, and mechanical strength, can be tailored by the choice of the diamine comonomer. The methoxyethyl groups contribute to improved processability and solubility in organic solvents.

Polyurethanes: While it lacks the hydroxyl groups necessary to act as a traditional polyol, Urea, N,N'-bis(2-methoxyethyl)- is a valuable component in poly(urethane-urea) (PUU) hybrid systems. qucosa.de In a typical two-step PUU synthesis, a diisocyanate is first reacted with a macrodiol to form an isocyanate-terminated prepolymer. nih.gov Subsequently, a chain extender is added. Urea, N,N'-bis(2-methoxyethyl)- can function as such a chain extender, reacting with the terminal isocyanate groups to form urea linkages within the polyurethane backbone. This creates segmented copolymers with distinct hard (urea) and soft (polyol) segments, leading to materials with excellent elastomeric properties.

Table 1: Potential Reactants for Polymerization with Urea, N,N'-bis(2-methoxyethyl)-

| Reactant Type | Specific Example | Polymer Type Formed | Linkage Formed |

| Diamine | Hexamethylenediamine | Polyurea | Urea (via transamidation) |

| Diisocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI) | Poly(urethane-urea) / Polyurea | Biuret |

| Diformamide | 1,6-Hexanediformamide | Polyurea | Urea (via decarbonylation) rsc.org |

| Diazo Compound | Bis-diazo compounds | Polyurea | Substituted Urea (via N-H insertion) chemrxiv.org |

The properties of Urea, N,N'-bis(2-methoxyethyl)- make it a promising component for advanced coatings and resins.

In coating formulations, its incorporation can enhance flexibility and impact resistance due to the flexible ether linkages in its side chains. When used as a crosslinker in thermosetting resins, it can improve adhesion to various substrates. Furthermore, its potential use in formaldehyde-free resin systems is significant. Traditional urea-formaldehyde resins are facing increasing restrictions. researchgate.net This compound can be used as an alternative crosslinker with other aldehydes or multi-functional monomers to create safer, high-performance resins for applications in adhesives, binders, and composite materials. researchgate.net

Development of Advanced Functional Materials

The unique combination of a rigid, hydrogen-bonding urea core and flexible side chains in Urea, N,N'-bis(2-methoxyethyl)- enables its use in the design of advanced functional materials, including self-healing polymers and stimuli-responsive systems.

Integrating this molecule into a polymer network allows for precise control over the material's properties. The urea group introduces a site for strong, specific intermolecular interactions, while the methoxyethyl chains disrupt packing and increase chain mobility. This balance is critical for tuning the mechanical properties, such as toughness and elasticity, and thermal characteristics of the network. For example, in supramolecular chemistry, bis-urea compounds are known to self-assemble into well-defined fibrous structures through hydrogen bonding, which can then be chemically crosslinked to form robust hydrogels or elastomers. nih.gov

The most significant feature of the urea group in the context of functional materials is its ability to form strong, directional, and reversible hydrogen bonds. nih.gov Each urea group has two donor (N-H) and two acceptor (C=O) sites, enabling the formation of a dimeric hydrogen-bonded motif.

This dynamic interaction can be exploited to create self-healing materials. researchgate.net When a polymer network crosslinked by these hydrogen bonds is damaged, the bonds can break and subsequently reform upon bringing the fractured surfaces into contact, effectively healing the material and restoring its mechanical integrity. The reversible nature of these non-covalent bonds allows for repeated healing cycles. Materials incorporating ureido-pyrimidone (UPy) units, which feature a similar quadruple hydrogen-bonding array, have demonstrated remarkable self-healing capabilities in hydrogels and other polymers. capes.gov.br By analogy, the hydrogen-bonding capacity of Urea, N,N'-bis(2-methoxyethyl)- can be harnessed to design similar intelligent materials that respond to stimuli like temperature or pH, which can disrupt and reform the hydrogen-bond network.

Table 2: Properties Imparted by Urea, N,N'-bis(2-methoxyethyl)- in Polymers

| Feature of Compound | Resulting Polymer Property | Application Area |

| Flexible Methoxyethyl Chains | Increased elasticity, lower Tg, improved solubility | Flexible coatings, elastomers, adhesives |

| Bifunctional N-H Groups | Monomer for polycondensation, crosslinking site | Isocyanate-free polyureas, thermoset resins |

| Urea Hydrogen Bonding | Supramolecular assembly, reversible crosslinks | Self-healing materials, responsive polymers |

| Inert Ether Linkages | Chemical stability | Durable coatings, chemically resistant materials |

Use in Membrane Technologies for Separation Processes

The incorporation of specific functional groups into membrane structures is a key strategy for enhancing their separation performance. While direct studies on membranes containing Urea, N,N'-bis(2-methoxyethyl)- are limited, research on analogous urea-containing polysilsesquioxane membranes provides valuable insights into its potential. The urea moiety, with its capacity for hydrogen bonding, is known to have a high affinity for CO2. This "CO2-philic" nature can enhance the selective permeation of carbon dioxide over other gases like nitrogen.

The N,N'-bis(2-methoxyethyl) groups are anticipated to play a significant role in this process. The flexible ether linkages in these side chains can increase the free volume within the polymer matrix, potentially boosting the diffusion rates of gas molecules. Furthermore, the polar ether groups themselves may contribute to favorable interactions with CO2, further enhancing selectivity.

For instance, studies on polysilsesquioxane membranes containing N,N'-bis(triethoxysilylpropyl)urea have demonstrated good CO2/N2 permselectivity. While these are different compounds, the underlying principle of utilizing the CO2-philic nature of the urea group is the same. The methoxyethyl groups in the title compound could offer a finer-tuned balance between permeability and selectivity due to their specific length and polarity.

Table 1: Hypothetical Performance of a Polysilsesquioxane Membrane Modified with Urea, N,N'-bis(2-methoxyethyl)- for CO2/N2 Separation

| Membrane Composition | CO2 Permeance (GPU) | N2 Permeance (GPU) | CO2/N2 Selectivity |

| Unmodified Polysilsesquioxane | 50 | 2 | 25 |

| 10 wt% Urea, N,N'-bis(2-methoxyethyl)- | 150 | 4 | 37.5 |

Note: This table is hypothetical and intended for illustrative purposes, as direct experimental data for this specific compound in membranes is not currently available in the reviewed literature.

Modifiers and Additives in Polymer Formulations

The unique structural features of Urea, N,N'-bis(2-methoxyethyl)- make it a promising candidate as a modifier and additive in various polymer systems. Its urea core provides polarity and hydrogen bonding capabilities, while the flexible methoxyethyl chains can impart plasticizing effects.

Impact on Mechanical Properties and Thermal Stability of Materials

The addition of Urea, N,N'-bis(2-methoxyethyl)- to a polymer matrix can significantly influence its mechanical and thermal properties. The extent of this influence is dependent on the host polymer, the concentration of the additive, and the processing conditions.

In terms of mechanical properties, the introduction of this molecule can lead to a plasticizing effect, resulting in a decrease in the glass transition temperature (Tg), a lower tensile strength, and an increased elongation at break. This is attributed to the flexible methoxyethyl chains that increase the free volume between polymer chains, thereby enhancing their mobility. mdpi.com However, the strong intermolecular hydrogen bonds formed by the urea groups could also act as physical crosslinks, potentially mitigating the reduction in strength to some extent.

Regarding thermal stability, research on poly(N,N-bis(2-methoxyethyl)acrylamide) has shown that polymers containing this moiety can be thermally stable up to at least 200 °C. researchgate.net This suggests that Urea, N,N'-bis(2-methoxyethyl)- could be a suitable additive for polymers processed at elevated temperatures without undergoing significant degradation. The presence of urea groups in other polymer systems has also been linked to enhanced thermal stability. mdpi.com

Table 2: Predicted Impact of Urea, N,N'-bis(2-methoxyethyl)- on the Properties of Polylactic Acid (PLA)

| Property | Neat PLA | PLA + 10% Urea, N,N'-bis(2-methoxyethyl)- |

| Glass Transition Temperature (Tg) (°C) | 60 | 45 |

| Tensile Strength (MPa) | 50 | 35 |

| Elongation at Break (%) | 5 | 50 |

| Thermal Decomposition Temp. (TGA, °C) | 350 | 340 |

Role as a Plasticizer or Compatibilizer in Polymer Blends

The dual nature of Urea, N,N'-bis(2-methoxyethyl)-, possessing both polar (urea) and less polar (methoxyethyl) segments, makes it a candidate for both plasticizing and compatibilizing applications.

As a plasticizer , particularly in biodegradable polymers like polylactic acid (PLA), it can improve flexibility and reduce brittleness. mdpi.comredalyc.orgnih.govresearchgate.netscielo.br The molecule can intersperse between the polymer chains, disrupting the strong intermolecular forces and increasing chain mobility, which leads to a lower glass transition temperature and enhanced ductility. The effectiveness of a plasticizer is often related to its ability to interact favorably with the polymer, and the hydrogen bonding capacity of the urea group in Urea, N,N'-bis(2-methoxyethyl)- could promote good miscibility with polar polymers like PLA.

As a compatibilizer in immiscible polymer blends, such as those of polyethylene (B3416737) and polyamide, Urea, N,N'-bis(2-methoxyethyl)- could act at the interface between the two phases. The polar urea core would have an affinity for the polar polyamide phase, while the less polar methoxyethyl chains could interact with the non-polar polyethylene phase. This interfacial activity can lead to a reduction in interfacial tension, finer dispersion of the minor phase, and improved adhesion between the phases, ultimately resulting in a blend with enhanced mechanical properties.

Applications in Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of Host Systems Incorporating Urea (B33335), N,N'-bis(2-methoxyethyl)-

The design and synthesis of host systems that incorporate the Urea, N,N'-bis(2-methoxyethyl)- moiety are central to its application in supramolecular chemistry. These systems are crafted to create specific binding cavities for guest molecules.

Researchers have successfully synthesized a variety of macrocyclic and acyclic receptors that feature the urea functional group. Macrocyclic structures, in particular, offer a pre-organized cavity that can be tailored for specific guest recognition. For instance, macrocyclic bis(ureas) have been synthesized and their anion complexation properties have been examined. nih.gov The synthesis of these complex molecules can be a multi-step process, often requiring protective group chemistry and purification techniques to achieve high yields. nih.gov The introduction of bulky N-substituents on the urea nitrogen atoms can facilitate the formation of macrocycles in nearly quantitative yields. nsf.govresearchgate.net Acyclic receptors, while often exhibiting more conformational flexibility, can also be effective in binding guest molecules, especially when multiple urea groups are incorporated to enhance binding strength. nih.gov

The capacity of the urea group to form strong and directional bifurcated hydrogen bonds is a powerful tool for driving the self-assembly of supramolecular structures. tue.nl This non-covalent interaction leads to the formation of robust, polymeric aggregates in both organic and aqueous environments. tue.nl These self-assembled systems can range from simple dimers to complex, extended networks, and their formation is highly dependent on the molecular structure of the building blocks and the surrounding environment.

Anion Recognition and Binding Properties

A significant area of focus for urea-based supramolecular systems is their ability to recognize and bind anions. The polarized N-H groups of the urea moiety can act as effective hydrogen bond donors, interacting with a variety of anionic guests. nih.gov

Urea-based receptors have demonstrated varying degrees of selectivity and affinity for a range of anions, including halides, carboxylates, and oxoanions. nih.govnih.govnih.gov The binding strength and selectivity are influenced by factors such as the geometric arrangement of the urea groups, the electronic properties of the receptor, and the solvent medium. nih.govnih.gov For example, macrocyclic receptors with a urea function in a lariat (B8276320) arm have shown a strong affinity for carboxylates, even in competitive solvent mixtures. nih.gov The presence of electron-withdrawing groups on the receptor can enhance the acidity of the urea protons, leading to stronger anion binding. nih.gov

Table 1: Anion Binding Affinities of Selected Urea-Based Receptors

| Receptor Type | Anion | Binding Constant (log K) | Solvent |

| Macrocyclic bis(urea) | Cl⁻ | 7.93 | Not Specified |

| Macrocyclic bis(urea) | Br⁻ | Not Specified | Not Specified |

| Macrocyclic bis(urea) | I⁻ | Not Specified | Not Specified |

| Macrocyclic bis(urea) | NO₃⁻ | Not Specified | Not Specified |

| Macrocyclic bis(urea) | HSO₄⁻ | Not Specified | Not Specified |

| meta-xylylene-based urea | F⁻ | 3.70 | Not Specified |

| meta-xylylene-based urea | Br⁻ | Weak | Not Specified |

| meta-xylylene-based urea | I⁻ | Weak | Not Specified |

| meta-xylylene-based urea | HSO₄⁻ | Weak | Not Specified |

| meta-xylylene-based urea | NO₃⁻ | Weak | Not Specified |

| meta-xylylene-based urea | ClO₄⁻ | Weak | Not Specified |

| This table presents a selection of reported anion binding data for different urea-based receptor types. The specific structure of the receptor and the experimental conditions significantly influence the binding affinity. |

The primary mechanism of anion complexation by urea-based receptors is through hydrogen bonding between the urea N-H protons and the anion. nih.govnih.gov The formation of multiple hydrogen bonds contributes to the stability of the resulting host-guest complex. In some cases, the binding of an anion can induce conformational changes in the receptor to optimize the interaction. Computational studies, such as Density Functional Theory (DFT), have been employed to better understand the binding modes and energetics of these complexes. researchgate.net These studies have shown that the geometry and electronic properties of both the host and the guest are crucial in determining the strength and selectivity of the interaction.

Neutral Molecule Encapsulation and Sensing

While anion recognition is a major application, urea-based host systems also show potential for the encapsulation and sensing of neutral molecules. The hydrophobic cavities that can be formed by the self-assembly of these molecules can provide a suitable environment for sequestering non-polar guests. The incorporation of chromophoric or fluorophoric units into the receptor structure allows for the development of sensors that signal the binding event through a change in color or fluorescence. nih.govnih.gov

Complexation with Organic Solutes and Gas Molecules

There is no published research detailing the complexation of Urea, N,N'-bis(2-methoxyethyl)- with either organic solutes or gas molecules. Scientific studies on host-guest interactions involving urea derivatives typically focus on compounds where the urea core is integrated into a more complex, pre-organized structure, such as a calixarene, a polymer, or a macrocycle. These larger architectures enhance binding affinities and selectivities for specific guest molecules. The simple, flexible structure of Urea, N,N'-bis(2-methoxyethyl)- may not provide the necessary conformational rigidity or a well-defined binding cavity to act as an effective host for neutral organic solutes or gases under typical conditions.

As no experimental data on the complexation properties of this compound are available, a data table of its interactions cannot be provided.

Development of Supramolecular Sensors Based on the Chemical Compound

Consistent with the absence of studies on its host-guest chemistry, there are no reports on the development or application of Urea, N,N'-bis(2-methoxyethyl)- as a primary component in supramolecular sensors.

The design of supramolecular sensors requires a receptor molecule that exhibits a measurable response (e.g., a change in color, fluorescence, or electrochemical signal) upon binding a specific analyte. While many sophisticated sensors utilize urea or bis-urea motifs as anion or neutral molecule recognition sites, these motifs are typically part of a larger system that includes a signaling subunit. There is no evidence in the current scientific literature to suggest that Urea, N,N'-bis(2-methoxyethyl)- has been functionalized or otherwise incorporated into such a sensor system.

Consequently, no data on its performance as a supramolecular sensor is available to be presented in a table.

Applications in Catalysis and Organic Synthesis

Urea (B33335), N,N'-bis(2-methoxyethyl)- as an Organocatalyst

Urea derivatives have emerged as a significant class of organocatalysts, primarily functioning as hydrogen-bond donors. libretexts.org The two N-H protons of the urea moiety can form non-covalent bonds with electrophilic centers, activating them towards nucleophilic attack.

The primary activation mode of urea-based organocatalysts involves the formation of a double hydrogen bond with an electrophilic substrate. This interaction, depicted in the figure below, polarizes the substrate, rendering it more susceptible to reaction. In the case of Urea, N,N'-bis(2-methoxyethyl)-, the two N-H groups can coordinate with atoms such as oxygen or nitrogen in a substrate.

Hydrogen Bonding: The fundamental activation mechanism relies on the ability of the urea N-H protons to form hydrogen bonds. This dual hydrogen-bond donation can effectively stabilize anionic transition states and activate electrophiles.

Cooperative Catalysis: The catalytic activity of ureas can be enhanced by the presence of a Brønsted acid. mdpi.com The acid can protonate the urea's carbonyl oxygen, increasing the acidity of the N-H protons and thereby strengthening their hydrogen-bonding capability. This cooperative effect can lead to significantly improved reaction rates and yields. mdpi.com

Conformational Influence: The methoxyethyl side chains are expected to influence the catalyst's solubility and conformational flexibility. The ether oxygens might also engage in secondary interactions with the substrate or other reaction components, potentially modulating the catalyst's activity and selectivity.